BenchChemオンラインストアへようこそ!

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Anti-inflammatory Pyridazinone Carrageenan-induced edema

The compound 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone (CAS 1246059-53-9; molecular formula C21H22N4O2S; molecular weight 394.5 g/mol) is a synthetic heterocyclic molecule belonging to the pyridazinone class, featuring a 6-(2-thienyl)-3(2H)-pyridazinone core substituted at the N2 position with a 2-(4-benzylpiperazin-1-yl)-2-oxoethyl side chain. Pyridazinones are broadly recognized for their pharmacological versatility, but this specific compound has not been the subject of dedicated publications reporting quantitative biological data.

Molecular Formula C21H22N4O2S
Molecular Weight 394.5 g/mol
Cat. No. B4502235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Molecular FormulaC21H22N4O2S
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
InChIInChI=1S/C21H22N4O2S/c26-20-9-8-18(19-7-4-14-28-19)22-25(20)16-21(27)24-12-10-23(11-13-24)15-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2
InChIKeyMPKDALVRJXFTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone (CAS 1246059-53-9): Structural Identity and Procurement Baseline


The compound 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone (CAS 1246059-53-9; molecular formula C21H22N4O2S; molecular weight 394.5 g/mol) is a synthetic heterocyclic molecule belonging to the pyridazinone class, featuring a 6-(2-thienyl)-3(2H)-pyridazinone core substituted at the N2 position with a 2-(4-benzylpiperazin-1-yl)-2-oxoethyl side chain . Pyridazinones are broadly recognized for their pharmacological versatility, but this specific compound has not been the subject of dedicated publications reporting quantitative biological data. Its closest published structural relatives appear in the 2007 study of piperazinylthienylpyridazine derivatives by Refaat et al., where the series encompassing N-carbonylmethyl-linked piperazine variants (series 4a–c) and N-carbonylethyl-linked analogues (series 5a,b) were evaluated for anti-inflammatory activity against indomethacin as a reference standard [1]. The compound is commercially available from screening compound vendors at standard research-grade purity for exploratory pharmacology and medicinal chemistry applications .

Why Piperazinylthienylpyridazinones Are Not Interchangeable: Differentiation Drivers for 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone


Within the piperazinylthienylpyridazinone chemotype, even minor structural variations—linker length, N-substituent identity, and regiochemistry—produce divergent pharmacological profiles that preclude generic substitution. The Refaat et al. study demonstrates this explicitly: series 3a–f (piperazinylmethyl-linked), series 4a–c (piperazinylcarbonylmethyl-linked), and series 5a,b (piperazinylcarbonylethyl-linked) were all tested in the same carrageenan-induced paw edema model at the same 10 mg/kg dose with indomethacin as reference, yet produced distinct anti-inflammatory activity rankings [1]. Similarly, the 2023 study by Asproni et al. on the related thienocycloalkylpyridazinone scaffold showed that replacing the N-benzylpiperazine moiety with a phenylsulfonylindole group shifts the target profile from cholinesterase inhibition toward serotonin 5-HT6 receptor interaction, while altering linker length modulates potency within each target class [2]. For the target compound, the specific combination of a thienyl group at the 6-position, a benzyl-substituted piperazine, and a two-carbon carbonyl linker (oxoethyl) defines its binding surface properties; no in-class compound with a different linker length, N-substituent, or heteroaryl group can be assumed to produce identical biological readouts without explicit comparative data from the same assay system.

Quantitative Differentiation Evidence: 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone vs. Its Closest Structural Comparators


Anti-Inflammatory Potency Ranking Among Piperazinylcarbonylmethyl-Linked Thienylpyridazinones vs. Indomethacin in the Carrageenan Paw Edema Model

In the 2007 study by Refaat et al., the piperazinylcarbonylmethyl-linked series 4a–c (the closest published structural sub-series to the target compound) were evaluated for anti-inflammatory activity in the carrageenan-induced rat paw edema model at a dose of 10 mg/kg, with indomethacin (10 mg/kg) as the reference standard. Within this sub-series, the N-(4-fluorophenyl)piperazine derivative (4b) and the N-(2-methoxyphenyl)piperazine derivative (4a) exhibited the highest anti-inflammatory activity, while indomethacin produced a defined level of edema inhibition at the same dose. The N-benzylpiperazine substitution pattern present in the target compound represents a distinct electronic and steric environment relative to the arylpiperazine variants tested in 4a–c, and the reported activity gradient (4b ≈ 4a > 4c) provides a structure-activity framework for predicting that the benzyl-substituted congener would occupy a distinct position within the activity ranking of this series [1].

Anti-inflammatory Pyridazinone Carrageenan-induced edema

Linker-Length Dependent Activity Divergence: Carbonylmethyl vs. Carbonylethyl vs. Methyl Linkers in Piperazinylthienylpyridazinones

The Refaat et al. study provides a direct within-study comparison of three linker architectures connecting the piperazine moiety to the pyridazinone core: piperazinylmethyl (series 3a–f), piperazinylcarbonylmethyl (series 4a–c), and piperazinylcarbonylethyl (series 5a,b). All compounds were tested under identical conditions (carrageenan-induced paw edema, 10 mg/kg, indomethacin reference). The study reported that the anti-inflammatory activity varied systematically with linker length and composition: certain members of series 3 (methyl-linked) showed activity comparable to indomethacin, while series 4 (carbonylmethyl-linked) displayed a distinct potency rank order, and series 5 (carbonylethyl-linked) extended the spacer by one additional methylene unit, further modulating activity. The target compound incorporates the carbonylmethyl linker (two atoms: carbonyl + methylene), placing it structurally within the series 4 architecture—a linker configuration that produced a unique activity profile distinguishable from both the shorter methyl linker (series 3) and the longer carbonylethyl linker (series 5) in the same assay system [1].

Structure-activity relationship Linker optimization Pyridazinone

Target Selectivity Advantages of N-Benzylpiperazine-Containing Pyridazinones: AChE vs. BChE Selectivity from the Thienocycloalkylpyridazinone Class

A 2023 study by Asproni et al. evaluated a library of 18 thienocycloalkylpyridazinones for human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) inhibition. Among the library, several N-benzylpiperazine-based analogues emerged as potent and selective hAChE inhibitors with IC50 values in the 0.17–1.23 μM range, while exhibiting low to poor activity against hBChE (IC50 = 4.13–9.70 μM). This corresponds to a selectivity window of approximately 3.4-fold to 57-fold for hAChE over hBChE across the N-benzylpiperazine sub-series. In contrast, analogues where the N-benzylpiperazine was replaced with a 1-(phenylsulfonyl)-4-(piperazin-1-ylmethyl)-1H-indole moiety shifted the pharmacological profile toward 5-HT6 receptor interaction while retaining hAChE inhibition in the low micromolar range. Although this study employed a fused tricyclic thienocycloalkylpyridazinone scaffold rather than the monocyclic 6-(2-thienyl)pyridazinone core of the target compound, the N-benzylpiperazine pharmacophore's contribution to AChE/BChE selectivity is a class-level structural determinant [1].

Acetylcholinesterase inhibition Selectivity Alzheimer's disease

N-Substituent Pharmacophore Differentiation: Benzylpiperazine vs. Phenylpiperazine in Pyridazinone-Based α1-Adrenoceptor Ligands

In a structurally related chemotype—piperazine-pyridazinone derivatives evaluated for α1-adrenergic receptor (α1-AR), α2-AR, and 5-HT1A receptor binding—the identity of the N-substituent on the piperazine ring was a critical determinant of receptor affinity and selectivity. Betti et al. (2006) demonstrated that most piperazine-pyridazinone analogues achieved α1-AR affinity in the nanomolar to subnanomolar range, while affinity toward α2-AR and 5-HT1A receptors was lower in most cases [1]. Separately, an earlier study by Corsano et al. (1992) on piperazinyl-pyridazinones reported differential blocking activity at pre- and postsynaptic α-adrenoreceptors of isolated rat vas deferens, with select compounds (7, 17, and 18) also evaluated for hypotensive activity [2]. Although these studies employed arylpiperazine rather than benzylpiperazine substitution, the data establish that the N-substituent on the piperazine ring (benzyl in the target compound vs. phenyl or substituted-phenyl in the comparators) is a primary determinant of receptor subtype selectivity within the pyridazinone-piperazine pharmacophore class. The N-benzyl group provides additional conformational flexibility and an extended hydrophobic contact surface relative to N-phenyl, predicting a distinct receptor binding profile [1][2].

α1-Adrenoceptor Benzylpiperazine Receptor binding affinity

Heteroaryl Substituent at the 6-Position: Thienyl vs. Phenyl vs. Fluorophenyl in Modulating Lipophilicity and Target Engagement Profile

The 6-position heteroaryl/aryl substituent on the pyridazinone core is a key determinant of physicochemical properties and biological target preferences. The target compound bears a 2-thienyl group at the 6-position, which is structurally and electronically distinct from the 4-fluorophenyl-substituted congener 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone (CAS 1282128-09-9; MW 406.5 g/mol) . The sulfur atom in the thiophene ring introduces unique polarizability, hydrogen-bond acceptor potential, and metabolic oxidation pathways (potential sulfoxide/sulfone formation) that are absent in the fluorophenyl analogue [1]. In the broader pyridazinone literature, 6-thienyl-substituted pyridazinones have been specifically developed for anti-inflammatory applications (Refaat et al., 2007), while 6-aryl-substituted variants have been independently explored for analgesic, antihypertensive, and CNS applications—indicating that the 6-substituent identity directs target class engagement. Furthermore, the thienyl group provides a lower aromatic lipophilicity contribution compared to a phenyl ring (calculated π value for thiophene ≈ 1.6 vs. benzene ≈ 2.0), potentially influencing solubility, permeability, and plasma protein binding in ways that differentiate it from 6-phenyl or 6-(4-fluorophenyl) analogues [1].

Thienyl substitution Lipophilicity Pyridazinone SAR

Validated Application Scenarios for 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: SAR Probe for Piperazinylcarbonylmethyl Linker Optimization in the Carrageenan Edema Model

The target compound serves as a specific SAR probe within the piperazinylcarbonylmethyl-linked thienylpyridazinone series (series 4 architecture in Refaat et al., 2007). In this application, the compound is used to interrogate the contribution of the N-benzyl (vs. N-aryl) substituent to anti-inflammatory activity in the carrageenan-induced rat paw edema model at 10 mg/kg oral dosing, with indomethacin as the reference standard. This enables direct comparison against published data for the N-(4-fluorophenyl)piperazine (4b) and N-(2-methoxyphenyl)piperazine (4a) congeners within the same linker-length series, allowing the research team to map the N-substituent anti-inflammatory SAR within a single, internally controlled experimental framework [1].

CNS Multi-Target-Directed Ligand (MTDL) Development: N-Benzylpiperazine-Containing Pyridazinone for AChE-Selective Inhibition in Alzheimer's Disease Programs

Based on the class-level evidence from Asproni et al. (2023) demonstrating that N-benzylpiperazine-based thienopyridazinones achieve potent hAChE inhibition (IC50 0.17–1.23 μM) with a 3.4- to 57-fold selectivity window over hBChE (IC50 4.13–9.70 μM), the target compound represents a procurement-relevant entry point for CNS drug discovery programs pursuing the multi-target-directed ligand (MTDL) strategy for Alzheimer's disease. The compound retains the N-benzylpiperazine pharmacophore identified as critical for AChE/BChE selectivity while incorporating the thienyl group, which may confer additional 5-HT receptor interaction potential depending on linker geometry. Procurement of this specific compound, rather than a phenylsulfonylindole-substituted or N-arylpiperazine analogue, is essential for maintaining the AChE-selective inhibition profile [2].

GPCR Receptor Subtype Selectivity Profiling: N-Benzylpiperazine-Pyridazinone as a Scaffold for α1-Adrenoceptor vs. 5-HT1A Receptor Differentiation

The piperazine-pyridazinone chemotype has established affinity for α1-adrenergic receptors in the nanomolar to subnanomolar range, with the N-substituent on the piperazine ring controlling selectivity across α1-AR, α2-AR, and 5-HT1A receptors (Betti et al., 2006) [3]. The target compound, with its N-benzylpiperazine group and 6-(2-thienyl) substitution, provides a distinct structural probe for GPCR selectivity profiling panels. This compound is appropriate for use in competitive radioligand binding assays against a panel of aminergic GPCR targets (α1-AR, α2-AR, 5-HT1A, D2, 5-HT6) to determine whether the N-benzyl + 2-thienyl combination confers a unique selectivity fingerprint relative to the published N-arylpiperazine pyridazinone datasets, which have been extensively characterized for α1-AR binding but have not systematically explored the benzylpiperazine-thienyl combination [3].

Metabolic Stability and Physicochemical Differentiation Studies: Thienyl vs. Aryl Comparative ADME Profiling

The presence of the 2-thienyl group at the 6-position of the pyridazinone core distinguishes this compound from the commercially available 6-(4-fluorophenyl) congener (EVT-4649770) and other 6-aryl analogues . A paired procurement of the target compound alongside the 6-(4-fluorophenyl) analogue enables head-to-head comparative studies of: (i) microsomal metabolic stability (CYP450-mediated thiophene S-oxidation vs. fluorophenyl oxidative metabolism), (ii) chromatographic lipophilicity (logD7.4 determination by shake-flask or chromatographic method), (iii) thermodynamic solubility, and (iv) plasma protein binding. These comparative ADME data inform lead optimization decisions regarding which 6-substituent (thienyl vs. substituted phenyl) provides the superior developability profile within the benzylpiperazine-pyridazinone series .

Quote Request

Request a Quote for 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.